An In-depth Technical Guide to CAS 2050948-14-4: Elucidating Molecular Weight and Exact Mass
An In-depth Technical Guide to CAS 2050948-14-4: Elucidating Molecular Weight and Exact Mass
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: The Challenge of Novel Compound Identification
In the landscape of chemical research and drug development, the unambiguous identification of a compound is the foundational first step upon which all subsequent investigation is built. Central to this identification are the Chemical Abstracts Service (CAS) Registry Number, molecular weight, and exact mass. This guide directly addresses the topic of CAS 2050948-14-4. However, a comprehensive search of authoritative chemical databases, including PubChem, ChemSpider, and major commercial supplier catalogs such as Sigma-Aldrich, has yielded no specific chemical entity associated with this identifier.
This outcome suggests several possibilities: the CAS number may be inaccurate, it may pertain to a recently synthesized compound not yet indexed in public or commercial databases, or it could be an internal or proprietary identifier not intended for public disclosure. Consequently, this guide will pivot to address the critical methodologies and principles that researchers should employ when faced with an unidentifiable CAS number, using the query for "CAS 2050948-14-4" as a case study. We will explore the fundamental concepts of molecular weight and exact mass, the techniques for their determination, and the logical workflow for compound identification.
Part 1: Deconstructing the Inquiry - Molecular Weight vs. Exact Mass
A common point of confusion in chemical and analytical sciences is the distinction between molecular weight and exact mass. While often used interchangeably in broader contexts, they are distinct and critical parameters in mass spectrometry and compound characterization.
Molecular Weight (or Average Molecular Mass)
The molecular weight of a substance is the weighted average of the masses of its constituent molecules in a given sample. This calculation takes into account the natural isotopic abundance of each element. For example, carbon exists primarily as ¹²C, but also as ¹³C (about 1.1% abundance). The molecular weight of a carbon-containing compound will therefore be a weighted average of the masses of the molecules containing these different isotopes.
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Calculation: Based on the standard atomic weights of the elements, which are themselves weighted averages of their natural isotopic masses.
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Utility: Primarily used in stoichiometry, for preparing solutions of a known molarity, and in most wet chemistry applications.
Exact Mass
The exact mass is the calculated mass of a molecule containing only the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). It is a theoretical value based on the sum of the masses of these specific isotopes.
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Calculation: Sum of the monoisotopic masses of the constituent atoms.
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Utility: Crucial in high-resolution mass spectrometry (HRMS) for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, researchers can deduce a unique elemental formula.
Data Presentation: Illustrative Example
To illustrate the difference, let's consider a well-known molecule, caffeine (C₈H₁₀N₄O₂).
| Parameter | Value | Significance |
| Molecular Formula | C₈H₁₀N₄O₂ | Defines the elemental composition. |
| Molecular Weight | 194.19 g/mol | Used for macroscopic chemical calculations. |
| Exact Mass | 194.08037 Da | Used for precise identification by high-resolution mass spectrometry. |
Part 2: The Analytical Workflow for an Unknown Compound
When a CAS number like 2050948-14-4 proves unidentifiable through database searches, the next logical step is to rely on analytical techniques to characterize the compound directly. The following represents a standard workflow for elucidating the structure and, consequently, the molecular weight and exact mass of an unknown substance.
Experimental Protocol: Compound Characterization
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Sample Preparation:
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Ensure the sample is of sufficient purity for analysis. This can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
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Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile, water) for mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
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High-Resolution Mass Spectrometry (HRMS):
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Objective: To determine the exact mass and deduce the elemental formula.
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Instrumentation: An Orbitrap, Time-of-Flight (TOF), or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer.
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Methodology:
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Infuse the sample solution into the mass spectrometer.
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Ionize the molecule using an appropriate technique (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI).
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Measure the m/z of the resulting ions with high precision (typically to four or five decimal places).
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Utilize software to generate a list of possible elemental formulas that match the measured exact mass within a narrow tolerance (e.g., ± 5 ppm).
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Tandem Mass Spectrometry (MS/MS):
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Objective: To obtain structural information by fragmenting the molecule.
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Methodology:
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Isolate the ion of interest (the molecular ion from the HRMS experiment).
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Subject the isolated ion to collision-induced dissociation (CID) or other fragmentation methods.
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Analyze the resulting fragment ions. The fragmentation pattern provides clues about the compound's structure and functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Objective: To determine the chemical structure and connectivity of atoms.
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Key Experiments:
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¹H NMR: Provides information about the number and types of protons and their neighboring atoms.
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¹³C NMR: Provides information about the number and types of carbon atoms.
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2D NMR (e.g., COSY, HSQC, HMBC): Reveals the connectivity between atoms, allowing for the assembly of the molecular structure.
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Visualization of the Workflow
Caption: Workflow for the identification of an unknown chemical compound.
Part 3: Logical Framework for Addressing Unidentified Compounds
When confronted with an unidentifiable CAS number, a systematic approach is crucial. The following logical diagram outlines the decision-making process for a researcher in this situation.
Caption: Decision-making framework for an unidentifiable CAS number.
Conclusion
The investigation into CAS 2050948-14-4 highlights a critical reality in scientific research: the accessibility and accuracy of identifiers are paramount. While a direct answer for the molecular weight and exact mass of this specific CAS number could not be provided due to its absence in major databases, this guide has instead offered a comprehensive framework for addressing such a challenge.
By understanding the distinct roles of molecular weight and exact mass, employing a robust analytical workflow combining high-resolution mass spectrometry and NMR spectroscopy, and following a logical decision-making process, researchers can confidently navigate the process of compound identification. This ensures the integrity of their data and the solid foundation of their subsequent research and development efforts.
